6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 853619-21-3
Cat. No.: VC11800242
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853619-21-3 |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | 6-(2-methoxyethyl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C16H19N3O3/c1-18-12-10-19(8-9-22-2)15(20)13(12)14(17-16(18)21)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3,(H,17,21) |
| Standard InChI Key | IGPFKVFPEOWTRJ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCOC |
| Canonical SMILES | CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCOC |
Introduction
6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core structure. This compound is characterized by its molecular formula, C18H22N2O2, and a molecular weight of approximately 301.34 g/mol. The presence of a methoxyethyl group and a phenyl substituent contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
Several methods can be employed to synthesize 6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione. These methods typically involve the condensation of appropriate precursors to form the pyrrolopyrimidine ring, followed by the introduction of the methoxyethyl and phenyl substituents. The choice of synthesis route can affect the yield and purity of the final product.
Comparison with Similar Compounds
Other compounds sharing structural similarities with 6-(2-methoxyethyl)-1-methyl-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:
| Compound | Unique Features |
|---|---|
| 6-(2-methoxyethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Contains a trifluoromethyl group, potentially enhancing lipophilicity. |
| 6-(2-hydroxyethyl)-1-methyl-4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Features a hydroxy group, which may improve solubility and biological interactions. |
| 6-(2-chloroethyl)-1-methyl-4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Includes a chlorine substituent, affecting reactivity and biological activity. |
These variations highlight the importance of structural modifications in developing targeted therapeutics.
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